molecular formula C24H28O13 B1160459 Verminoside CAS No. 50932-19-9

Verminoside

Cat. No. B1160459
CAS RN: 50932-19-9
M. Wt: 524.5 g/mol
InChI Key:
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Description

Verminoside is an iridoid isolated from Kigelia africana . It exhibits anti-inflammatory and remarkable antioxidant activity . The genotoxicity of Verminoside on human lymphocytes is associated with elevated levels of PARP-1 and p53 proteins .


Synthesis Analysis

Verminoside has been isolated from the ethanolic extract of stem bark of Kigelia pinnata . The electronic and spectroscopic properties of Verminoside have been explored on the basis of the Density Function Theory (DFT) quantum chemical calculations .


Molecular Structure Analysis

Verminoside has a chemical formula of C24H28O13 . The molecular weight is 524.471 Da . The structure of the molecule was established with the help of spectroscopic techniques .


Chemical Reactions Analysis

The chemical reactivity of Verminoside was compared by computed DFT theory using Becke3-Lee-Yang-Parr (B3LYP)/6-31G (d,p) data basis set . UV-Visible spectrum was obtained using Time Dependent DFT method .


Physical And Chemical Properties Analysis

Verminoside has a molecular weight of 524.47 g/mol . The chemical structure of Verminoside includes the arrangement of atoms and the chemical bonds that hold the atoms together .

Scientific Research Applications

Sensitizing Cisplatin-Resistant Cancer Cells

Verminoside has been found to sensitize cisplatin-resistant cancer cells . This means that it can make these cells more susceptible to the effects of cisplatin, a chemotherapy drug. This could potentially improve the effectiveness of cancer treatments .

Suppressing Metastatic Growth of Human Breast Cancer

Research has shown that Verminoside can suppress the metastatic growth of human breast cancer . Metastasis is the process by which cancer spreads from the place where it first started to other parts of the body. By suppressing this process, Verminoside could potentially slow down the progression of breast cancer .

Anti-Metastatic Activities

In addition to its effects on breast cancer, Verminoside has also been found to have potent anti-metastatic activities in vitro and in vivo in animal models . This suggests that it could potentially be used to prevent or slow down the spread of various types of cancer .

Chemosensitizing Activities

Verminoside has been found to have chemosensitizing activities on cisplatin treatment . This means that it can enhance the sensitivity of cancer cells to chemotherapy, making the treatment more effective .

Antioxidant Activity

Verminoside has been found to exhibit strong antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Anti-Hepatocarcinoma Activity

Verminoside has been found to have stronger anti-hepatocarcinoma activity than 5-fluorouracil . Hepatocarcinoma, also known as liver cancer, is a common and deadly form of cancer. This suggests that Verminoside could potentially be used in the treatment of this disease .

Mechanism of Action

Verminoside has significant anti-inflammatory effects, inhibiting both iNOS expression and NO release in the LPS-induced J774.A1 macrophage cell . It also sensitizes cisplatin-resistant cancer cells and suppresses metastatic growth of human breast cancer .

Future Directions

Verminoside has shown potential in sensitizing cisplatin-resistant cancer cells and suppressing metastatic growth of human breast cancer . This suggests that Verminoside could be developed as an effective chemoadjuvant in combination with conventional therapeutics .

properties

IUPAC Name

[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O13/c25-8-14-17(30)18(31)19(32)23(34-14)36-22-16-11(5-6-33-22)20(21-24(16,9-26)37-21)35-15(29)4-2-10-1-3-12(27)13(28)7-10/h1-7,11,14,16-23,25-28,30-32H,8-9H2/b4-2+/t11-,14-,16-,17-,18+,19-,20+,21+,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQXNUBTVLKMLP-QOEJBJAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(C2C1C(C3C2(O3)CO)OC(=O)C=CC4=CC(=C(C=C4)O)O)OC5C(C(C(C(O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CO[C@H]([C@H]2[C@@H]1[C@@H]([C@H]3[C@@]2(O3)CO)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901318249
Record name Verminoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

524.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Verminoside

CAS RN

50932-19-9
Record name Verminoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50932-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Verminoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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